molecular formula C29H34N2O6 B11639580 5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11639580
M. Wt: 506.6 g/mol
InChI Key: MTKUZFUMQDROLL-IMVLJIQESA-N
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Description

5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the allyloxy and ethoxy groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the morpholinyl and benzoyl groups: These steps may involve amide bond formation and Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the hydroxy group in the target compound.

    Diketene: Used in the industrial production of ethyl acetoacetate, shares some reactivity features.

Uniqueness

What sets 5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one apart is its combination of multiple functional groups within a single molecule

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34N2O6/c1-4-16-37-23-9-6-21(7-10-23)26-25(27(32)22-8-11-24(36-5-2)20(3)19-22)28(33)29(34)31(26)13-12-30-14-17-35-18-15-30/h4,6-11,19,26,32H,1,5,12-18H2,2-3H3/b27-25+

InChI Key

MTKUZFUMQDROLL-IMVLJIQESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)O)C

Origin of Product

United States

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